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molecular formula C4HF3N2 B1266109 2,4,6-Trifluoropyrimidine CAS No. 696-82-2

2,4,6-Trifluoropyrimidine

Cat. No. B1266109
M. Wt: 134.06 g/mol
InChI Key: NTSYSQNAPGMSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011927

Procedure details

335.8 g (1.865 mol) of 30% strength sodium methylate (in methanol) were added at -20° C. to a mixture of 250 g (1.865 mol) of 2,4,6-trifluoropyrimidine in 1.4 1 of methanol within 45 minutes, and the mixture was stirred at this temperature for a further 30 minutes. The reaction mixture was then allowed to warm to 25° C. and concentrated to about 1/5 of its volume.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[F:4][C:5]1[N:10]=[C:9]([F:11])[CH:8]=[C:7](F)[N:6]=1>CO>[F:4][C:5]1[N:10]=[C:9]([F:11])[CH:8]=[C:7]([O:2][CH3:1])[N:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
250 g
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 1/5 of its volume

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=NC(=CC(=N1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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